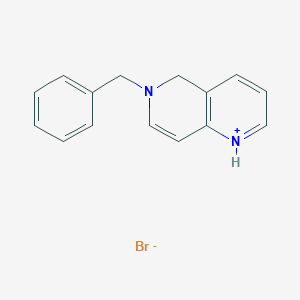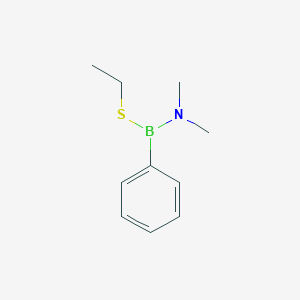
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is an organoboron compound that features a boron atom bonded to a phenyl group, an ethylsulfanyl group, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine typically involves the reaction of phenylboronic acid with ethylsulfanyl and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron center can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The ethylsulfanyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparación Con Compuestos Similares
1-(Ethylsulfanyl)-1-(ethylsulfanyl)ethane: Another sulfur-containing organoboron compound with similar reactivity.
1-(Ethylsulfanyl)ethane-1-thiol: Known for its strong odor and use in fragrance research.
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylborane: A closely related compound with slight structural variations.
Uniqueness: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is unique due to its combination of a boron center with both ethylsulfanyl and dimethylamino groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
85121-19-3 |
|---|---|
Fórmula molecular |
C10H16BNS |
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
N-[ethylsulfanyl(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16BNS/c1-4-13-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clave InChI |
NNXCJPXGBPRMCD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(N(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


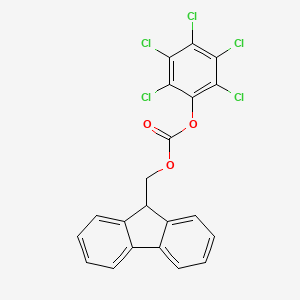

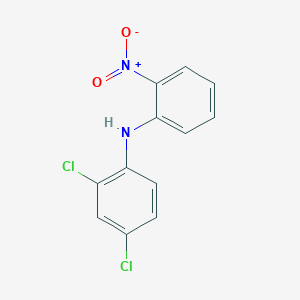
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

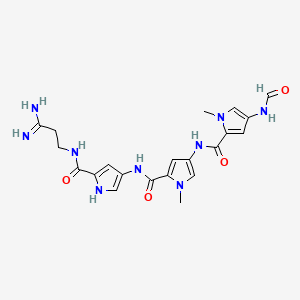
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
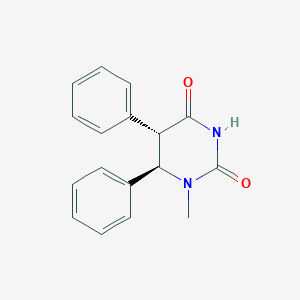
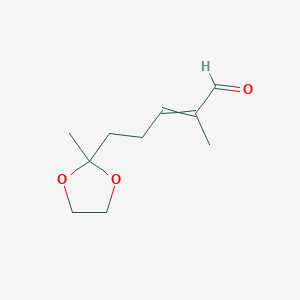
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

